N-乙酰-S-(4-硝基苯基)-L-半胱氨酸

描述

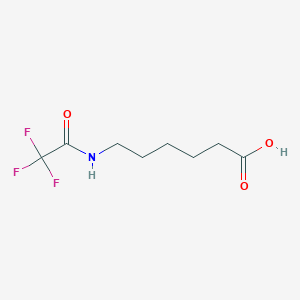

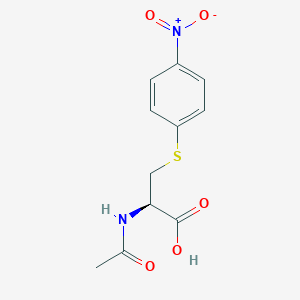

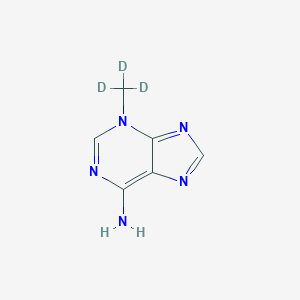

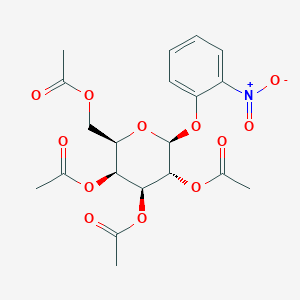

N-Acetyl-S-(4-nitrophenyl)-L-cysteine is a derivative of the amino acid L-cysteine, which has been studied for various scientific purposes. The molecule is of interest due to its potential applications in biochemical research, including enzyme studies and chemical synthesis processes.

Synthesis Analysis

The synthesis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine involves specific acetylation and nitration reactions. Park, Agnello, and Mathew (1966) described a process where acetyl phosphate or p-nitrophenyl acetate acetylates a cysteine residue, indicating a method that might be adapted for the synthesis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine (Park, J. H., Agnello, C., & Mathew, E., 1966).

Molecular Structure Analysis

The molecular structure of N-Acetyl-S-(4-nitrophenyl)-L-cysteine has been explored through various spectroscopic techniques. Lee and Suh (1980) conducted a detailed analysis of N-acetyl-L-cysteine, which shares structural similarities with N-Acetyl-S-(4-nitrophenyl)-L-cysteine, providing insights into the molecule's conformation and bonding (Lee, Y. J., & Suh, I., 1980).

Chemical Reactions and Properties

The chemical behavior of N-Acetyl-S-(4-nitrophenyl)-L-cysteine includes its reactivity and interaction with other chemical entities. Phocas, Yovanidis, Photaki, and Zervas (1967) described the N → S transfer of the o-nitrophenylsulphenyl-group in cysteine peptides, which might be relevant for understanding the chemical reactions involving N-Acetyl-S-(4-nitrophenyl)-L-cysteine (Phocas, I., Yovanidis, C., Photaki, I., & Zervas, L., 1967).

Physical Properties Analysis

The physical properties of N-Acetyl-S-(4-nitrophenyl)-L-cysteine, such as solubility, melting point, and stability, are essential for its handling and application in research. However, specific studies focusing solely on these properties of N-Acetyl-S-(4-nitrophenyl)-L-cysteine were not identified in the current search.

Chemical Properties Analysis

N-Acetyl-S-(4-nitrophenyl)-L-cysteine's chemical properties, including its reactivity towards other compounds and stability under various conditions, are crucial for its utilization in chemical synthesis and research. Thalluri, Manne, Dev, and Mandal (2014) discussed a Lossen rearrangement mediated by a related compound, which could offer insights into the reactivity and potential chemical transformations of N-Acetyl-S-(4-nitrophenyl)-L-cysteine (Thalluri, K., Manne, S., Dev, D., & Mandal, B., 2014).

科学研究应用

寿命延长和抗逆性:N-乙酰-L-半胱氨酸补充剂已被证明可以延长寿命并增加秀丽隐杆线虫对环境压力的抵抗力,这可能是由于应激反应基因表达增强 (Oh、Park 和 Park,2015)。

促炎细胞因子表达:长期低剂量 N-乙酰-L-半胱氨酸治疗通过增加激酶磷酸化增强 LPS 刺激的巨噬细胞中的促炎细胞因子表达 (Ohnishi 等人,2014)。

临床应用:N-乙酰半胱氨酸补充剂有许多临床应用,包括预防慢性阻塞性肺病恶化、预防影像学检查过程中的肾脏损伤、治疗流感病毒和不孕症治疗 (Millea,2009)。

呼吸系统疾病和氧化应激:N-乙酰半胱氨酸是治疗呼吸系统疾病、涉及氧化应激的疾病、对乙酰氨基酚诱导的肝毒性和急性重金属中毒的很有前景的治疗方法 (Kelly,1998)。

衍生物的稳定性:从氨基酸衍生的异吲哚的 N-乙酰-l-半胱氨酸衍生物非常稳定,并且与巯基乙醇相比需要不太严格的反应控制 (Alvarez-coque 等人,1989)。

肽的形成:衍生物 Boc-Cys(Npys) 稳定且用途广泛,有助于在水性缓冲液的宽 pH 范围内形成非对称二硫键 (Bernatowicz、Matsueda 和 Matsueda,2009)。

药品中的质量控制:N-乙酰-L-半胱氨酸测定对于复合氨基酸注射剂的质量控制至关重要 (Wen,2003)。

癌症预防:N-乙酰-l-半胱氨酸由于其抗原毒和抗癌机制而显示出作为预防和治疗剂的潜力 (Flora 等人,2004)。

药物制剂分析:流动注射分光光度法系统有效地测定药物制剂中的 N-乙酰-L-半胱氨酸 (Fornazari 等人,2005)。

在 COPD 中的多方面活性:N-乙酰-l-半胱氨酸对 COPD 急性发作的保护作用受其粘液溶解活性、抗氧化作用和调节人支气管张力的影响 (Calzetta 等人,2018)。

安全和危害

属性

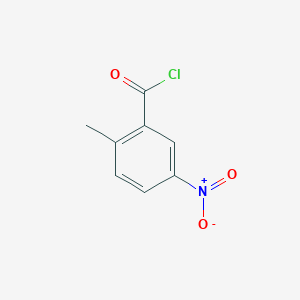

IUPAC Name |

(2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBKSYPZBSVLLE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238408 | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(4-nitrophenyl)-L-cysteine | |

CAS RN |

91088-55-0 | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091088550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)